molecular formula C22H20 B14245145 9-(3-phenylpropyl)-9H-fluorene CAS No. 278188-48-0

9-(3-phenylpropyl)-9H-fluorene

Cat. No.: B14245145
CAS No.: 278188-48-0
M. Wt: 284.4 g/mol
InChI Key: SHOBBNKLWIOTIT-UHFFFAOYSA-N
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Description

9-(3-phenylpropyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a phenylpropyl group attached to the ninth position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-phenylpropyl)-9H-fluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boron reagent is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

9-(3-phenylpropyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

9-(3-phenylpropyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-phenylpropyl)-9H-fluorene involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-phenylpropyl)-9H-fluorene is unique due to its fluorene core, which imparts specific chemical and physical properties. This makes it distinct from other phenylpropyl derivatives and suitable for specialized applications.

Properties

CAS No.

278188-48-0

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

9-(3-phenylpropyl)-9H-fluorene

InChI

InChI=1S/C22H20/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2

InChI Key

SHOBBNKLWIOTIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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